

# Elucidating the Molecular Architecture of 4-Hydroxy-2-methylbenzonitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzonitrile

Cat. No.: B169208

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **4-Hydroxy-2-methylbenzonitrile**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. By detailing the analytical techniques and experimental protocols, this document serves as a vital resource for researchers engaged in the characterization of novel chemical entities.

## Molecular Identity and Physicochemical Properties

**4-Hydroxy-2-methylbenzonitrile** is a substituted aromatic nitrile. Its fundamental properties are summarized in the table below.

Identifier	Value
IUPAC Name	4-hydroxy-2-methylbenzonitrile[1]
CAS Number	14143-26-1[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO[1]
Molecular Weight	133.15 g/mol [1]
Monoisotopic Mass	133.052763847 Da[1]

## Spectroscopic Data for Structure Confirmation

The structural framework of **4-Hydroxy-2-methylbenzonitrile** has been unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **4-Hydroxy-2-methylbenzonitrile** exhibits distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Note: Specific experimental  $^1\text{H}$  NMR data for **4-Hydroxy-2-methylbenzonitrile** was not found in the performed search. The following table is a representative example based on spectral data of similar compounds.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.4	d	1H	Ar-H
~6.8	d	1H	Ar-H
~6.7	s	1H	Ar-H
~5.0	br s	1H	-OH
~2.4	s	3H	-CH <sub>3</sub>

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Note: Specific experimental  $^{13}\text{C}$  NMR data for **4-Hydroxy-2-methylbenzonitrile** was not found in the performed search. The following table is a representative example based on spectral data of similar compounds.

Chemical Shift (ppm)	Assignment
~160	C-OH
~140	C-CH <sub>3</sub>
~134	Ar-CH
~118	Ar-CH
~116	Ar-CH
~115	C-CN
~105	C-CN
~20	-CH <sub>3</sub>

## Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Note: Specific experimental FT-IR data for **4-Hydroxy-2-methylbenzonitrile** was not found in the performed search. The following table is a representative example based on spectral data of similar compounds.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3300 (broad)	O-H stretch	Phenolic -OH
~3050	C-H stretch	Aromatic
~2920	C-H stretch	Methyl
~2230	C≡N stretch	Nitrile
~1600, ~1500	C=C stretch	Aromatic ring
~1250	C-O stretch	Phenol
~820	C-H bend	Aromatic (out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The predicted collision cross-section values for various adducts of **4-Hydroxy-2-methylbenzonitrile** are available.<sup>[2]</sup>

Adduct	m/z
[M+H] <sup>+</sup>	134.06004
[M+Na] <sup>+</sup>	156.04198
[M-H] <sup>-</sup>	132.04548
[M] <sup>+</sup>	133.05221

Note: A detailed experimental mass spectrum with fragmentation analysis was not found in the performed search.

## Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the structure elucidation of **4-Hydroxy-2-methylbenzonitrile**.

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of solid **4-Hydroxy-2-methylbenzonitrile**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

Instrument Parameters (400 MHz Spectrometer):

- <sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64 (dependent on sample concentration).
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width: 0-15 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse experiment.
  - Number of Scans: ≥1024 (due to the low natural abundance of <sup>13</sup>C).
  - Relaxation Delay (d1): 2 seconds.
  - Acquisition Time (aq): 1-2 seconds.
  - Spectral Width: 0-220 ppm.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the <sup>1</sup>H spectrum to determine proton ratios.

## FT-IR Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **4-Hydroxy-2-methylbenzonitrile** with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Transfer the mixture to a pellet-pressing die.
- Apply pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Place the KBr pellet in the sample holder.
- Acquire the FT-IR spectrum over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

Sample Preparation:

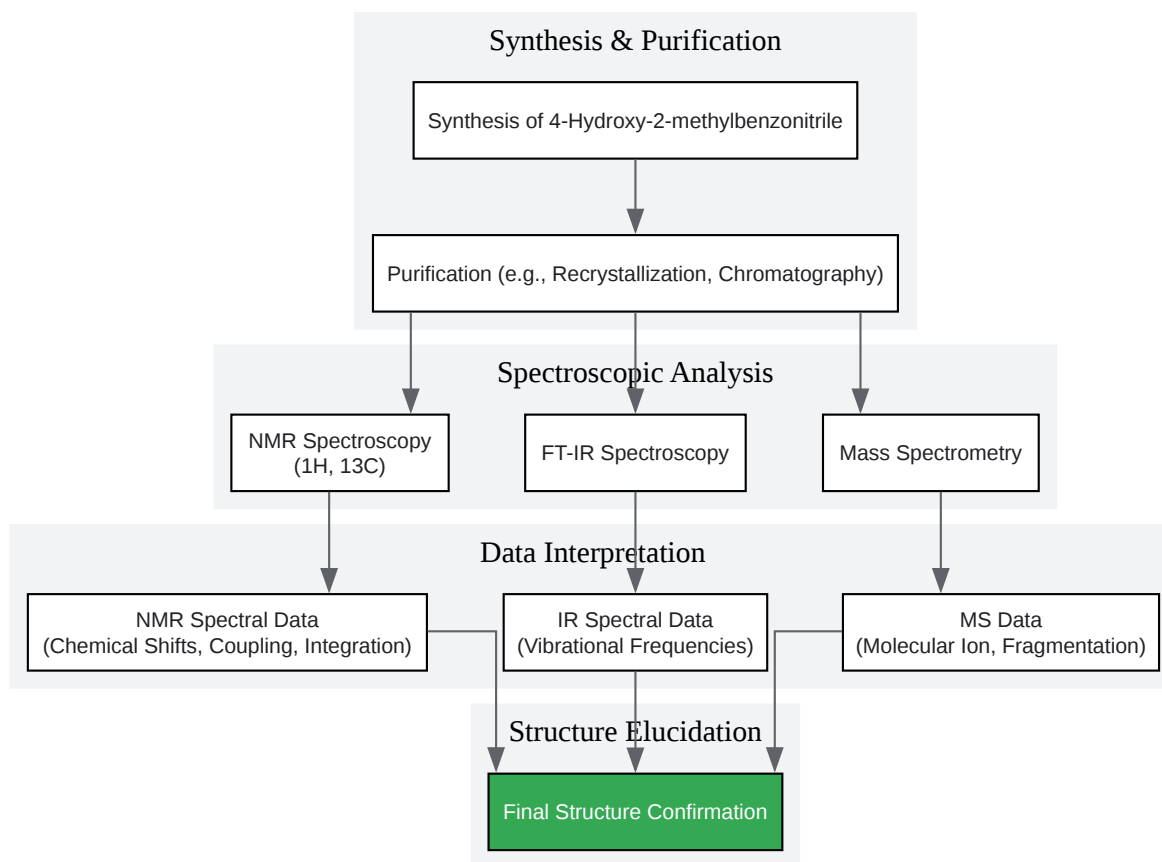
- Prepare a stock solution of **4-Hydroxy-2-methylbenzonitrile** at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Further dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  for analysis.

Data Acquisition (Electrospray Ionization - ESI):

- Infuse the sample solution into the mass spectrometer.
- Acquire the mass spectrum in both positive and negative ion modes over a relevant  $m/z$  range (e.g., 50-500).
- For fragmentation studies (MS/MS), select the molecular ion ( $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$ ) and subject it to collision-induced dissociation (CID) to obtain fragment ion spectra.

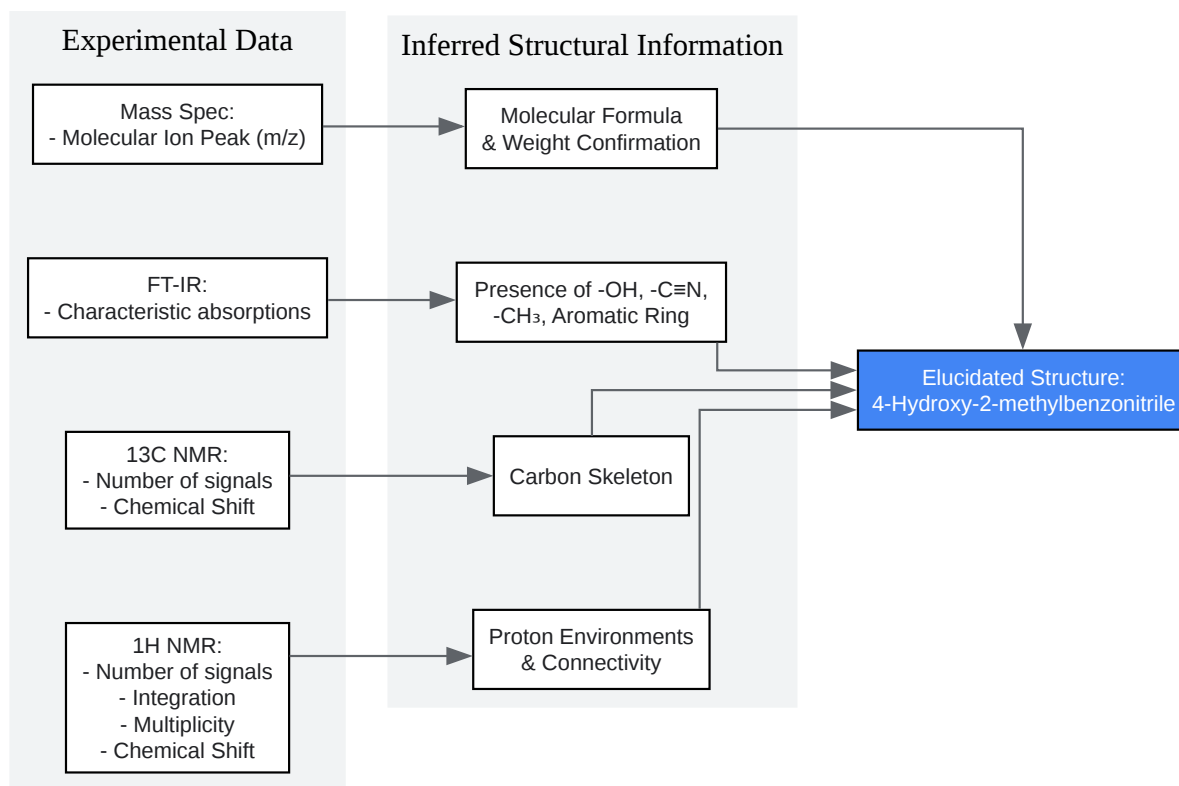
## Workflow and Logic Diagrams

The following diagrams illustrate the logical processes involved in the structure elucidation of **4-Hydroxy-2-methylbenzonitrile**.



[Click to download full resolution via product page](#)

Caption: Overall workflow for the synthesis and structure elucidation of **4-Hydroxy-2-methylbenzonitrile**.



[Click to download full resolution via product page](#)

Caption: Integration of spectroscopic data for the structural confirmation of **4-Hydroxy-2-methylbenzonitrile**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Hydroxy-2-methylbenzonitrile | C<sub>8</sub>H<sub>7</sub>NO | CID 308741 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. PubChemLite - 4-hydroxy-2-methylbenzonitrile (C<sub>8</sub>H<sub>7</sub>NO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Elucidating the Molecular Architecture of 4-Hydroxy-2-methylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169208#4-hydroxy-2-methylbenzonitrile-structure-elucidation]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)